molecular formula C12H13F3N2O2 B1673506 Fluzinamide CAS No. 76263-13-3

Fluzinamide

Cat. No.: B1673506
CAS No.: 76263-13-3
M. Wt: 274.24 g/mol
InChI Key: YULWJRNIKFFGNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluzinamide involves the reaction of N-methyl-3-azetidinecarboxamide with 3-(trifluoromethyl)phenol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: Fluzinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Fluzinamide is an anticonvulsant drug that has been studied for its effects on seizures . Traditional models of epilepsy have shown that the anticonvulsant profile of this compound closely resembles that of phenobarbital and valproic acid, differing from phenytoin and ethosuximide .

Scientific Research Applications of this compound

  • Anticonvulsant Properties Studies have evaluated this compound's ability to attenuate afterdischarge durations and the severity of convulsive responses in rats with kindled amygdaloid seizures .
  • Seizure Threshold Elevation this compound has been found to significantly elevate seizure thresholds in rats .
  • Kindling Acquisition Modification Administering this compound daily during kindling acquisition significantly increased the number of trials needed to complete kindling in rats. It also reduced the duration and severity of responses induced by stimulations during the acquisition period .
  • Refractory Partial Seizures A pilot study involving adult patients with refractory partial seizures showed that seizures became less frequent in some patients who completed an 8-week trial of this compound added to their existing regimen of phenytoin and carbamazepine .

Clinical Studies and Data

  • Pilot Study in Adults A pilot study was conducted on 15 adults with refractory partial seizures. This compound was added to their existing regimen of phenytoin and carbamazepine and increased to the maximum tolerated dose .
    • Common side effects included dizziness, diplopia, ataxia, headache, nausea, and rash, leading to patient withdrawal in six cases .
    • Seizures became less frequent in four of the nine patients who completed the 8-week trial .
  • Anticonvulsant Action in Rats Studies involving rats with kindled amygdaloid seizures demonstrated this compound's anticonvulsant properties .
    • Low doses of this compound significantly elevated seizure threshold and reduced afterdischarge durations and seizure severity .
    • This compound, when administered daily during kindling acquisition, significantly increased the number of trials necessary to complete kindling .

Comparison with Other Treatments

  • The anticonvulsant profile of this compound, as determined by traditional electrical and clinical models of epilepsies, most closely resembled phenobarbital and valproic acid and differed from phenytoin and ethosuximide .
  • This compound, like phenobarbital and valproic acid, significantly modified both the acquisition of kindling and the fully kindled amygdaloid seizure .

Mechanism of Action

Fluzinamide exerts its effects by modulating neural activity. It significantly attenuates afterdischarge durations and the severity of convulsive responses in kindled rats. The compound elevates seizure thresholds and reduces both elicited after-discharge durations and seizure severity . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

    Carbamazepine: Another anticonvulsant used to control seizures.

    Phenytoin: A widely used antiepileptic drug.

    Valproic Acid: Used to treat various types of seizure disorders.

Comparison: Fluzinamide is unique in its ability to control partial seizures without causing sedation or ataxia, which are common side effects of other anticonvulsants . Its effectiveness in kindled amygdaloid seizure models sets it apart from other similar compounds .

Biological Activity

Fluzinamide, also known as AHR-8559, is an antiepileptic compound that has garnered attention for its biological activity, particularly its anticonvulsant properties. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

This compound's primary mechanism involves modulation of neuronal excitability. It is believed to work by enhancing GABAergic transmission and inhibiting glutamate receptors, which are crucial for excitatory neurotransmission in the brain. This dual action contributes to its effectiveness in controlling seizures.

Pharmacological Properties

  • Chemical Structure : this compound is a derivative of 3-(trifluoromethyl)-N-methylbenzamide.
  • Pharmacokinetics : The compound is rapidly absorbed and metabolized in the liver, with a half-life ranging from 1.5 to 3 hours. It is primarily excreted through urine.

Anticonvulsant Effects

Research has demonstrated that this compound exhibits significant anticonvulsant activity in various animal models:

  • Kindled Amygdaloid Seizures : In a study involving kindled rats, this compound significantly reduced both the duration and severity of seizures induced by electrical stimulation. Doses ranging from 10 to 80 mg/kg intraperitoneally (i.p.) were effective without causing sedation or ataxia .
  • Refractory Partial Seizures : A pilot study involving adults with refractory partial seizures showed that this compound, when added to existing medications like phenytoin and carbamazepine, resulted in a reduction in seizure frequency for some patients. However, side effects such as dizziness and ataxia led to withdrawal in several cases .

Case Studies

  • Kindling Model Study :
    • Objective : To evaluate the effects of this compound on seizure thresholds.
    • Findings : this compound significantly elevated seizure thresholds and reduced afterdischarge durations in previously kindled rats. The study concluded that this compound's profile was similar to that of phenobarbital and valproic acid .
  • Pilot Study on Human Subjects :
    • Participants : 15 adults with refractory partial seizures.
    • Results : Four out of nine patients reported fewer seizures after an 8-week trial period with this compound added to their existing regimen. Notably, common side effects included dizziness and nausea .

Research Findings Summary

Study TypeSubjectsKey Findings
Kindled Amygdaloid SeizuresRatsReduced seizure duration and severity at doses of 10-80 mg/kg i.p.
Pilot StudyAdults with seizuresSome patients experienced reduced seizure frequency; side effects led to withdrawals

Properties

IUPAC Name

N-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-16-11(18)17-6-10(7-17)19-9-4-2-3-8(5-9)12(13,14)15/h2-5,10H,6-7H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULWJRNIKFFGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227123
Record name Fluzinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76263-13-3
Record name Fluzinamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076263133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluzinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUZINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF7F741SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 6.0 g. (0.024 mole) of 3-(3-trifluoromethylphenoxy) azetidine in 50 ml. of dry benzene was added dropwise 1.37 g. (0.024 mole) of methylisocyanate with stirring, and stirring was continued for 30 minutes. The solid which crystallized in the flask was recrystallized using 95% ethanol to give 5.0 g. (76%) of product (m.p. 145°-147° C.).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The compound was prepared from 3-[3-(trifluoromethyl)phenoxy]azetidine and methylisocyanate as described in Example 4 of U.S. Pat. No. 4,226,861, m.p. 145°-147° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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